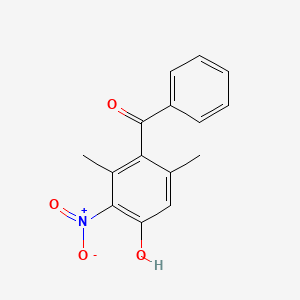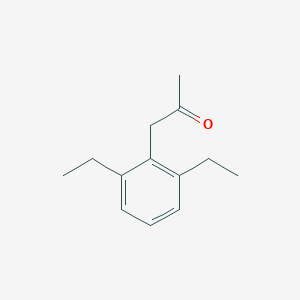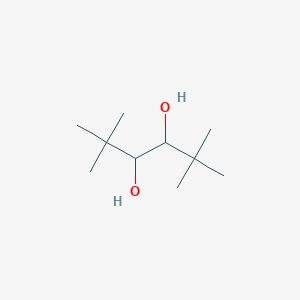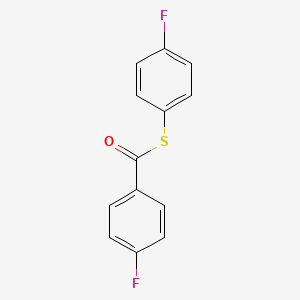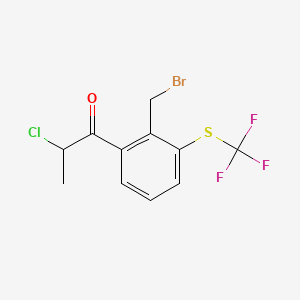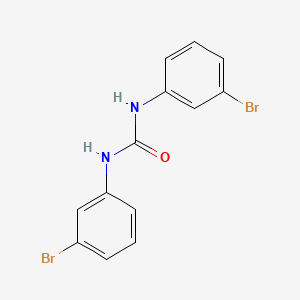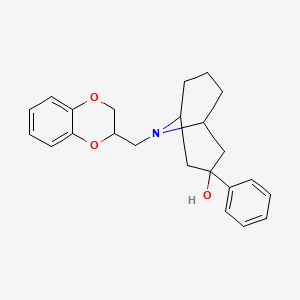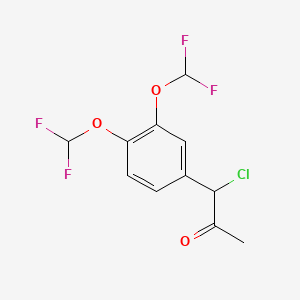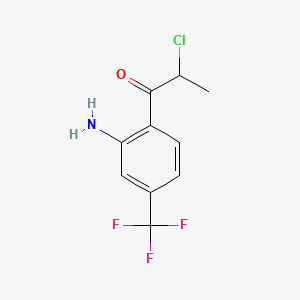
1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-(trifluoromethyl)benzaldehyde with a chlorinating agent such as thionyl chloride to introduce the chloropropanone moiety. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and advanced materials .
作用機序
The mechanism by which 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of target molecules .
類似化合物との比較
2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Shares similar structural features but lacks the amino group.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
2-Amino-4-phenylthiazole derivatives: Known for their antibacterial properties.
Uniqueness: 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group enhances its potential for diverse applications in medicinal chemistry and industrial processes .
特性
分子式 |
C10H9ClF3NO |
|---|---|
分子量 |
251.63 g/mol |
IUPAC名 |
1-[2-amino-4-(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(11)9(16)7-3-2-6(4-8(7)15)10(12,13)14/h2-5H,15H2,1H3 |
InChIキー |
LKLMNXLVICHSHP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=C(C=C1)C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


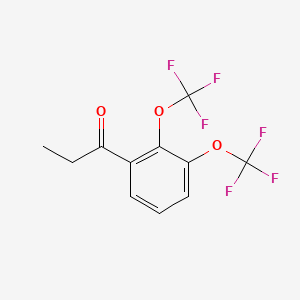
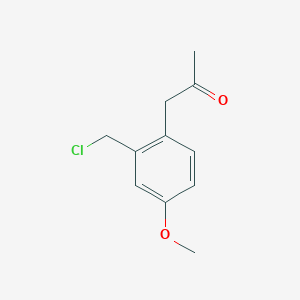
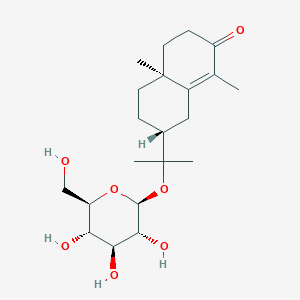
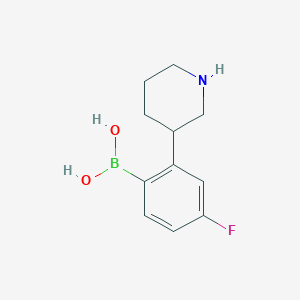
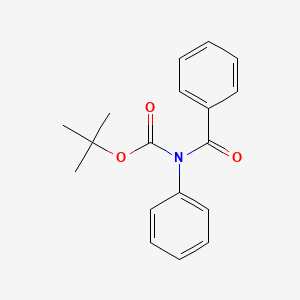
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
